S-Methyl N,N-diethyldithiocarbamate (MeDDC) is a metabolite of the alcohol deterrent disulfiram.
Methyl diethyldithiocarbamate
CAS No.: 686-07-7
Cat. No.: VC21335643
Molecular Formula: C6H13NS2
Molecular Weight: 163.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 686-07-7 |
---|---|
Molecular Formula | C6H13NS2 |
Molecular Weight | 163.3 g/mol |
IUPAC Name | methyl N,N-diethylcarbamodithioate |
Standard InChI | InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 |
Standard InChI Key | JYRXPFCUABYLPD-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=S)SC |
Canonical SMILES | CCN(CC)C(=S)SC |
Appearance | Light Yellow Oil |
Chemical Structure and Properties
Methyl diethyldithiocarbamate is an organosulfur compound with the molecular formula C6H13NS2 and a molecular weight of 163.3 g/mol . Its IUPAC name is methyl N,N-diethylcarbamodithioate . The compound features a characteristic dithiocarbamate functional group with a methyl group attached to one of the sulfur atoms.
Physical and Chemical Properties
The physical state of methyl diethyldithiocarbamate is liquid at room temperature . It has specific solubility characteristics, being slightly soluble in organic solvents such as chloroform and methanol . The compound contains no hydrogen bond donors but has two hydrogen bond acceptors and three rotatable bonds .
Table 1: Physical and Chemical Properties of Methyl Diethyldithiocarbamate
Synthesis and Characterization
Synthetic Routes
Methyl diethyldithiocarbamate is produced through the methylation of diethyldithiocarbamate, which is a metabolite of disulfiram. This metabolic process occurs primarily in mouse liver microsomes . The methylation represents a key biotransformation pathway in the metabolism of disulfiram-related compounds.
Analytical Characterization
The compound can be characterized using various analytical techniques including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. These methods help confirm its structure and purity. Chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly used for quantitative analysis of this compound in biological samples .
Biochemical and Pharmacological Properties
Role as a Disulfiram Metabolite
Methyl diethyldithiocarbamate is recognized as an important active metabolite of disulfiram (Antabuse), a medication used in the treatment of chronic alcoholism . Disulfiram undergoes a complex metabolic pathway in the liver, with diethyldithiocarbamate being formed initially, which subsequently undergoes methylation to produce methyl diethyldithiocarbamate .
Enzyme Inhibition Properties
One of the most significant biochemical properties of methyl diethyldithiocarbamate is its ability to inhibit liver mitochondrial low Km aldehyde dehydrogenase (ALDH2) . This enzyme plays a critical role in alcohol metabolism by catalyzing the oxidation of acetaldehyde to acetic acid.
Table 2: Enzyme Inhibition Properties of Methyl Diethyldithiocarbamate
Pharmacodynamics
Research has demonstrated that methyl diethyldithiocarbamate produces significant physiological effects when administered to rats. At a dose of 20.6 mg/kg, it decreases mean arterial pressure (MAP) and increases heart rate during ethanol challenge . These cardiovascular effects are likely related to the compound's interaction with alcohol metabolism via ALDH2 inhibition.
Cellular Mechanisms of Action
Interactions with Metal Ions
Methyl diethyldithiocarbamate interacts with cellular components by binding to metal ions, particularly copper and zinc . This metal-chelating property is characteristic of dithiocarbamate compounds and contributes significantly to their biological effects. The binding disrupts the normal function of these metal ions in various cellular processes .
Effects on Cellular Processes
The compound interferes with the activity of metalloenzymes, disrupting cellular respiration and energy production . Furthermore, it induces oxidative stress within cells, which can lead to damage of cellular components including proteins, lipids, and DNA . These effects significantly disrupt normal cellular function and can potentially result in cell death.
Signaling Pathway Interference
Methyl diethyldithiocarbamate influences cellular signaling pathways, particularly those involved in regulating cell growth and survival . This interference with signaling mechanisms represents another important aspect of its biological activity and potential toxicity.
Toxicological Properties
Hazard Category | Classification | Reference |
---|---|---|
Skin corrosion/irritation | Category 2 | |
Serious eye damage/eye irritation | Category 2A | |
Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Acute Toxic Effects
Exposure to methyl diethyldithiocarbamate can cause irritation to the skin, eyes, and respiratory system . Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea . The compound may also cause redness and tearing of the eyes upon exposure .
Comparative Analysis with Related Compounds
Pharmacokinetic Considerations
Research Applications
Use in Biochemical Studies
Methyl diethyldithiocarbamate serves as a valuable tool in biochemical research, particularly for studies investigating alcohol metabolism and the mechanisms of action of disulfiram . Its specific inhibitory effect on ALDH2 makes it useful for probing this enzyme's role in various physiological and pathological processes.
Recent Developments and Future Directions
Analytical Advances
Recent developments include the synthesis and characterization of deuterated versions of methyl diethyldithiocarbamate, such as S-methyl diethyldithiocarbamate-d10 . These isotopically labeled compounds are valuable for analytical applications, particularly in mass spectrometry-based studies of metabolism and pharmacokinetics.
Future Research Directions
Future research may focus on further elucidating the detailed molecular mechanisms of methyl diethyldithiocarbamate's action, exploring its potential therapeutic applications beyond alcohol dependence treatment, and developing improved analytical methods for its detection in biological samples.
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